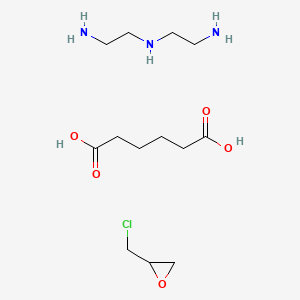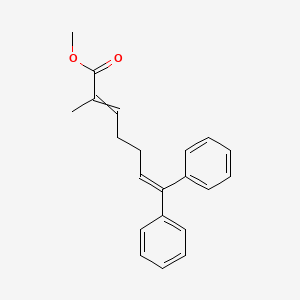
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is an organic compound with the molecular formula C21H22O2 This compound is characterized by its unique structure, which includes a hepta-2,6-dienoate backbone substituted with methyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate can be achieved through several synthetic routes. One common method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, which are substituted by halogen groups and activated by boron trifluoride diethyl etherate (BF3·Et2O). This reaction is stereoselective and results in the formation of the desired dienoate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for electronic devices.
Materials Science: It is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: The compound serves as a model system for studying various organic reactions and mechanisms.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate exerts its effects is primarily related to its electronic structure and reactivity. The compound’s conjugated dienoate system allows it to participate in various chemical reactions, such as cycloadditions and substitutions. These reactions are facilitated by the presence of electron-donating and electron-withdrawing groups, which influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylthiopenta-2,4-dienoate: This compound has a similar dienoate structure but includes a thiomethyl group instead of diphenyl groups.
Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate: Another similar compound with a hydroxy group and a different substitution pattern.
Uniqueness
Methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for studying specific reaction mechanisms and developing new materials with tailored properties.
Propiedades
Número CAS |
927810-30-8 |
|---|---|
Fórmula molecular |
C21H22O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 2-methyl-7,7-diphenylhepta-2,6-dienoate |
InChI |
InChI=1S/C21H22O2/c1-17(21(22)23-2)11-9-10-16-20(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-8,11-16H,9-10H2,1-2H3 |
Clave InChI |
PITKUXMSPNQCQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
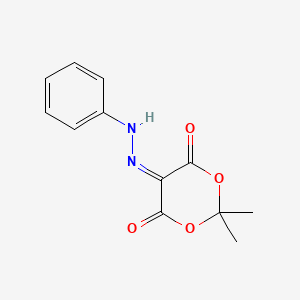


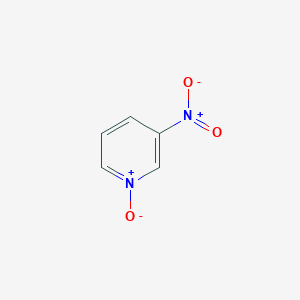
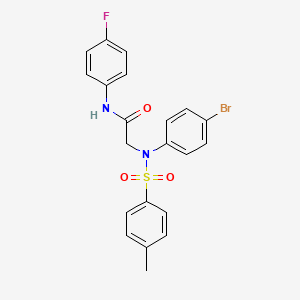
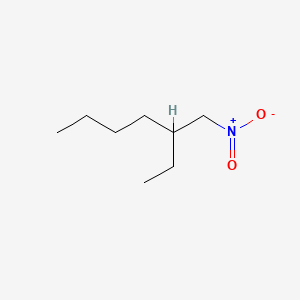
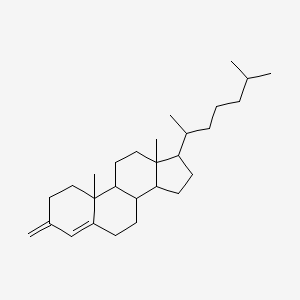
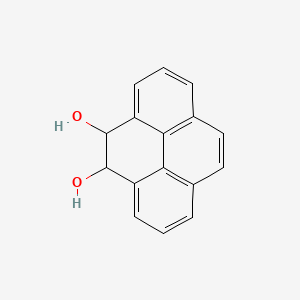
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
